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Compound of Interest

Compound Name: Benz[cd]indol-2(1H)-one

Cat. No.: B086259 Get Quote

Inhibition of Bromodomain and Extra-Terminal
(BET) Proteins
A significant area of research for Benz[cd]indol-2(1H)-one analogs has been the inhibition of

the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] These

proteins are epigenetic readers that play a crucial role in the regulation of gene expression, and

their inhibition is a promising strategy for cancer therapy.[2][3]

Comparative Inhibitory Activity against BRD4
Structure-based virtual screening and subsequent optimization have led to the identification of

potent Benz[cd]indol-2(1H)-one-based BRD4 inhibitors.[2] A key interaction involves the

planar core of the molecule binding to the acetyl-lysine binding pocket of the bromodomain.[4]

The following table summarizes the in vitro inhibitory activity of selected analogs against BRD4.
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Compound R1 R2
BRD4 IC50
(μM)

Assay

1 H H >50 AlphaScreen

23
-SO2-(4-

chlorophenyl)
H 1.02 AlphaScreen

24
-SO2-(4-

methoxyphenyl)
H 1.43 AlphaScreen

28
-SO2-(3-

chlorophenyl)
H 1.55 AlphaScreen

44
-SO2-(2-

fluorophenyl)
H 3.02 AlphaScreen

85
-CH2-(4-

pyridinyl)
-CH2CH3 Kd = 0.137

Isothermal

Titration

Calorimetry

Data for compounds 1, 23, 24, 28, and 44 are from a study by Xue et al. (2018).[1] Data for

compound 85 is from a study by Xue et al. (2016).[2]

The SAR studies reveal that the introduction of a sulfonamide group at the 6-position of the

Benz[cd]indol-2(1H)-one core significantly enhances BRD4 inhibitory activity.[1] The nature

and position of the substituent on the phenylsulfonyl group are critical for potency, with

electron-withdrawing groups generally being favorable.

Cellular Activity of BRD4 Inhibitors
Selected potent BRD4 inhibitors were evaluated for their anti-proliferative activity in various

cancer cell lines.
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Compound
MV4-11 IC50
(μM)

MDA-MB-231
IC50 (μM)

A549 IC50 (μM)
22Rv1 IC50
(μM)

1 11.67 >50 >50 >50

23 5.55 >50 >50 >50

44 11.54 >50 >50 >50

85 Not Reported Not Reported Not Reported Not Reported

Data for compounds 1, 23, and 44 are from a study by Xue et al. (2018).[1] These compounds

demonstrated selective activity against the MLL-rearranged acute leukemia cell line MV4-11.[1]

Signaling Pathway Inhibition
The mechanism of action of these compounds involves the downregulation of oncogenes such

as c-Myc, Bcl-2, and CDK6, which are transcriptional targets of BRD4.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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